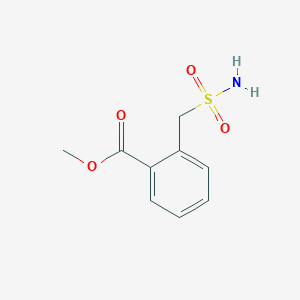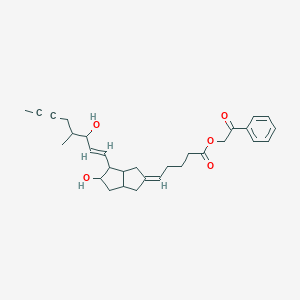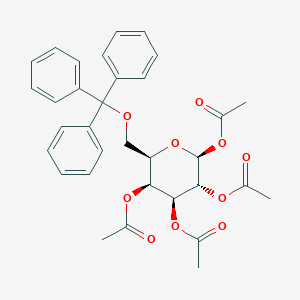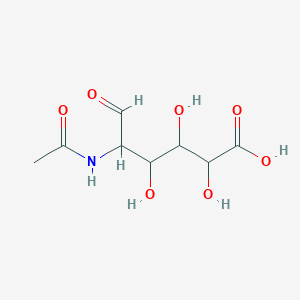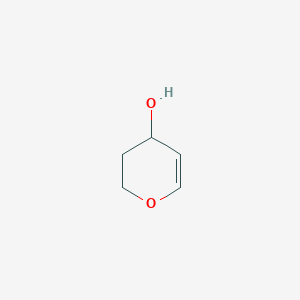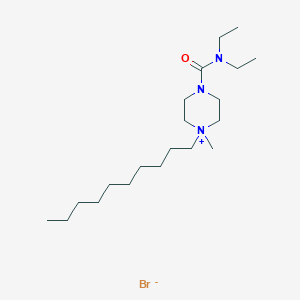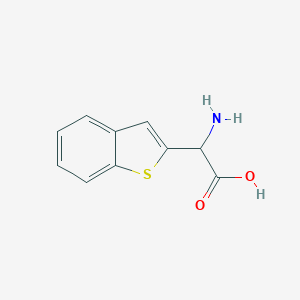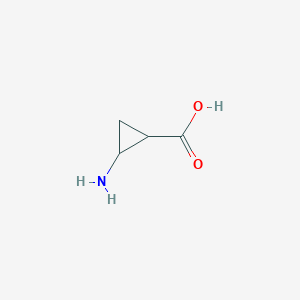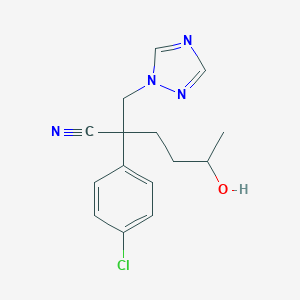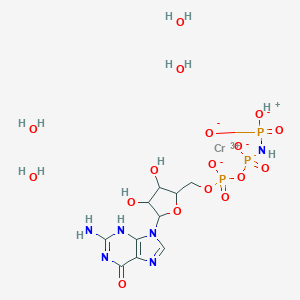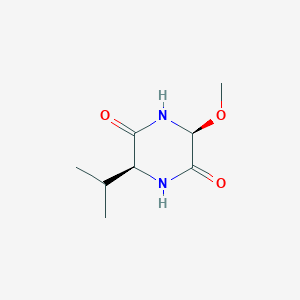
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI), also known as Ro 31-8220, is a synthetic compound that belongs to the family of bisindolylmaleimides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.
Aplicaciones Científicas De Investigación
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a crucial role in cell signaling and regulation. PKC has been implicated in the development and progression of various diseases, including cancer, diabetic complications, and cardiovascular diseases. Therefore, 2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has been proposed as a potential therapeutic agent for these diseases.
Mecanismo De Acción
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation, angiogenesis, and inflammation.
Biochemical and physiological effects:
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and anti-inflammatory effects. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has several advantages for lab experiments, including its high potency and selectivity for PKC inhibition. However, it also has some limitations, including its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity evaluations are necessary before using 2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 in lab experiments.
Direcciones Futuras
For research include developing more potent and selective PKC inhibitors, evaluating the combination therapy with other drugs, and exploring the potential therapeutic applications of 2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 in other diseases.
Métodos De Síntesis
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 can be synthesized by reacting 3-methoxy-6-(1-methylethyl)indole with maleic anhydride in the presence of a catalyst, followed by cyclization with piperazine. The final product is obtained by selective reduction of the double bond in the maleimide ring.
Propiedades
Número CAS |
122170-10-9 |
|---|---|
Nombre del producto |
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) |
Fórmula molecular |
C8H14N2O3 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
(3S,6S)-3-methoxy-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O3/c1-4(2)5-6(11)10-8(13-3)7(12)9-5/h4-5,8H,1-3H3,(H,9,12)(H,10,11)/t5-,8-/m0/s1 |
Clave InChI |
PRKXAXOXJPZEJR-XNCJUZBTSA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)OC |
SMILES |
CC(C)C1C(=O)NC(C(=O)N1)OC |
SMILES canónico |
CC(C)C1C(=O)NC(C(=O)N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



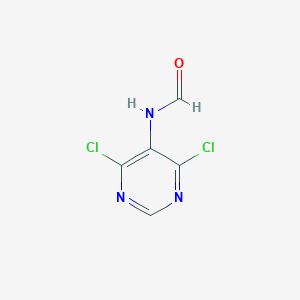
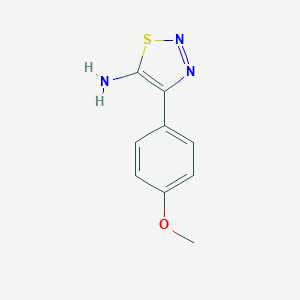
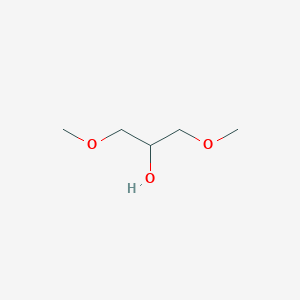
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
